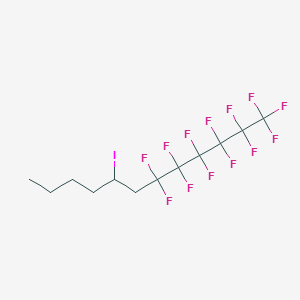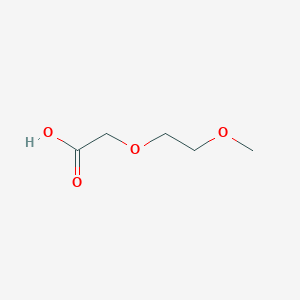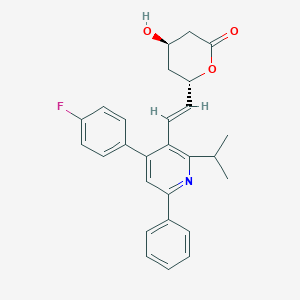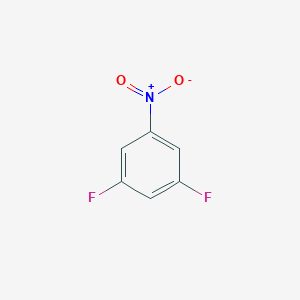
1,3-Difluoro-5-nitrobenzene
Übersicht
Beschreibung
1,3-Difluoro-5-nitrobenzene is a chemical compound of interest due to its unique structure and potential applications in various fields. It belongs to the class of nitroaromatic compounds, which are known for their diverse chemical reactivity and importance in synthetic chemistry.
Synthesis Analysis
The synthesis of nitroaromatic compounds like 1,3-difluoro-5-nitrobenzene often involves nitration reactions or the substitution of existing functional groups with nitro groups. A specific method for the synthesis of 1,3-difluoro-5-nitrobenzene is not detailed in the available literature but might resemble those used for related compounds, such as the diazotization of 4-amino-5-nitro-1,3-difluorobenzene, characterized by FT-IR and 1H NMR techniques (Hou, 2008).
Molecular Structure Analysis
The molecular structure and conformation of similar difluoronitrobenzene compounds have been extensively studied using techniques like gas-phase electron diffraction (GED) and quantum chemical calculations. For example, 3,5-difluoronitrobenzene exhibits a planar structure with specific bond lengths and angles determined by these methods, providing insight into the structural characteristics that might also be relevant for 1,3-difluoro-5-nitrobenzene (Dorofeeva et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of 1,3-difluoro-5-nitrobenzene can be influenced by the presence of both nitro and fluoro substituents, which are electron-withdrawing groups. These groups can activate the benzene ring towards nucleophilic substitution reactions. Research on similar compounds has shown that the introduction of fluorine-containing substituents into the aromatic ring reinforces the activation of halogen substituents towards nucleophilic attack, suggesting that 1,3-difluoro-5-nitrobenzene could undergo similar reactions (Sipyagin et al., 2004).
Safety and Hazards
1,3-Difluoro-5-nitrobenzene is considered hazardous. It is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Wirkmechanismus
F2C6H3NO2F_2C_6H_3NO_2F2C6H3NO2
. The mechanism of action of this compound is not well-studied and the information available is limited. Here is a summary based on the available information:Mode of Action
The mode of action of 3,5-Difluoronitrobenzene is currently unknown . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Result of Action
It has been used to improve the thermal stability of immobilized porcine pancreas lipase .
Eigenschaften
IUPAC Name |
1,3-difluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQBBDWDLJSKMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177193 | |
| Record name | 1,3-Difluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2265-94-3 | |
| Record name | 1,3-Difluoro-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2265-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Difluoro-5-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002265943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2265-94-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Difluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-difluoro-5-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIFLUORO-5-NITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27ZN24954J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of 3,5-difluoronitrobenzene and how does this impact its properties?
A1: 3,5-Difluoronitrobenzene possesses a planar structure with C2v symmetry. [] This means that the molecule is symmetrical when viewed through two different planes. The fluorine atoms are located at the meta positions (positions 3 and 5) relative to the nitro group on the benzene ring. This specific arrangement of atoms influences the molecule's chemical reactivity and physical properties. For example, the electron-withdrawing nature of both the fluorine atoms and the nitro group significantly influences the electron density distribution within the benzene ring, impacting its reactivity in chemical reactions. []
Q2: What unique feature is observed in the C-F bond lengths of 3,5-difluoronitrobenzene compared to other fluoronitrobenzene isomers?
A3: Interestingly, the C-F bond lengths in 3,5-difluoronitrobenzene are very similar to each other. [] This contrasts with observations in other fluoronitrobenzene isomers, such as 2-fluoronitrobenzene. In 2-fluoronitrobenzene, the C-F bond in the ortho position is significantly shorter compared to the C-F bonds in the meta and para positions of 3- and 4-fluoronitrobenzene. [] This difference highlights how the position of substituents on the benzene ring can significantly influence bond lengths and, consequently, the overall molecular properties.
Q3: Can 3,5-difluoronitrobenzene be synthesized from other nitrobenzene derivatives?
A4: Yes, 3,5-difluoronitrobenzene can be synthesized from its parent compound, 1,3,5-trinitrobenzene, via nucleophilic aromatic substitution. [] This reaction involves the substitution of a nitro group with a fluoride ion. The reaction requires high temperatures and the use of a polar aprotic solvent like sulfolane. To achieve reasonable yields, especially with non-activated nitro compounds, it is crucial to eliminate the nitrite byproduct formed during the reaction. This can be effectively achieved by adding a reagent like phthaloyl dichloride. []
Q4: Are there methods to determine the distribution of electron spin density within the 3,5-difluoronitrobenzene anion radical?
A5: Yes, electron spin resonance (ESR) spectroscopy offers a valuable tool for studying the distribution of unpaired electron density in free radicals like the 3,5-difluoronitrobenzene anion radical. [] By analyzing the linewidths of the hyperfine splittings in the ESR spectra, researchers can gain insights into the interactions between the unpaired electron and the nuclei of atoms like fluorine. This information can be used to determine the spin density on the fluorine atoms relative to other atoms in the molecule, such as the nitrogen atom in the nitro group. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

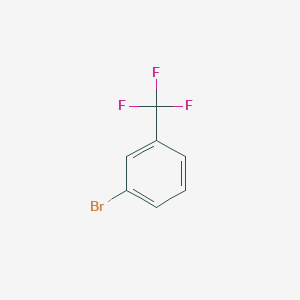
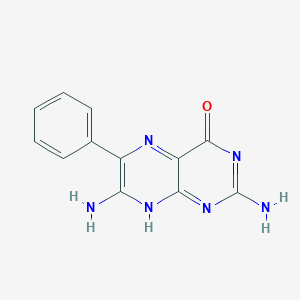



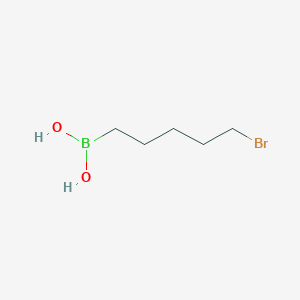

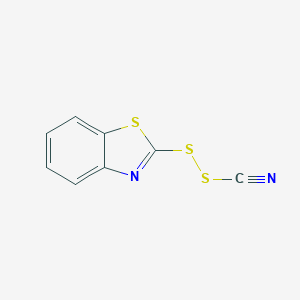

![Furo[3,2-c]pyridine-2-sulfonamide](/img/structure/B45197.png)
